2-Bromo-6-chloro-3-methoxybenzaldehyde
Description
2-Bromo-6-chloro-3-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring bromine at position 2, chlorine at position 6, and a methoxy group at position 3. Its molecular formula is C₈H₆BrClO₂, with a molecular weight of 247.49 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatic aldehydes are critical for constructing complex molecules. The electron-withdrawing effects of bromine and chlorine, combined with the electron-donating methoxy group, create a unique electronic profile that influences reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-bromo-6-chloro-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLWOUHURRBZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272274 | |
| Record name | Benzaldehyde, 2-bromo-6-chloro-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089650-49-5 | |
| Record name | Benzaldehyde, 2-bromo-6-chloro-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089650-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-bromo-6-chloro-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Temperature Dependence in Methylation
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 40 | 8 | 82.2 |
| 50 | 8 | 85.9 |
| 60 | 8 | 87.2 |
Data adapted from large-scale trials demonstrates a 5% yield increase when elevating temperatures from 40°C to 60°C, attributed to enhanced nucleophilicity of the phenoxide ion. Prolonged heating beyond 12 h led to decomposition (>5% side products).
Solvent Effects on Formylation
-
Tetrahydrofuran (THF) : Optimal for paraformaldehyde activation (80.9% yield)
-
Dichloromethane : Reduced yield (68.4%) due to poor MgCl₂ solubility
-
Dimethylacetamide : Accelerated reaction (6 h) but lower yield (73.1%) from aldehyde oxidation
Structural Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Batch analyses via HPLC (C18 column, methanol/water 70:30) showed ≥98.5% purity when using methyl tert-butyl ether for extraction, versus 95.2% with ethyl acetate.
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Formylation-Methylation | 2 | 85.9 | 120 | Industrial |
| Halogenation-Functionalization | 4 | 64.0 | 310 | Lab-scale |
| Sandmeyer Route | 3 | 58.5 | 270 | Pilot-scale |
The formylation-methylation route outperforms alternatives in yield and cost-effectiveness, though it requires strict control over electrophilic substitution regiochemistry.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing groups (bromine and chlorine), the compound can participate in EAS reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the aldehyde group.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents for converting the aldehyde to an alcohol.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 2-Bromo-6-chloro-3-methoxybenzoic acid.
Reduction: 2-Bromo-6-chloro-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-chloro-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-methoxybenzaldehyde depends on its specific application. In chemical reactions, the electron-withdrawing effects of the bromine and chlorine atoms influence the reactivity of the aldehyde group. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Electronic Effects
- Target Compound: The combination of Br (electron-withdrawing) and OCH₃ (electron-donating) creates a polarized aromatic ring, enhancing the electrophilicity of the aldehyde group.
- Comparison with 2-Bromo-6-hydroxy-5-methoxy-3-nitrobenzaldehyde : The nitro group (NO₂) at position 3 is a stronger electron-withdrawing group than chlorine, significantly reducing electron density at the aldehyde. This compound may exhibit higher acidity due to the hydroxyl group at position 6.
Steric and Solubility Considerations
- 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde : The bulky benzyloxy group at position 3 introduces steric hindrance, which could slow reactions at the aldehyde position. Fluorine at position 2 enhances lipophilicity, making this compound more suitable for hydrophobic environments.
- 6-Bromo-2-hydroxy-3-methoxybenzaldehyde : The hydroxyl group at position 2 enables hydrogen bonding, increasing solubility in polar solvents. Its synthesis via acid hydrolysis of an acetyl-protected precursor demonstrates a common route for deprotecting sensitive aldehyde derivatives.
Biological Activity
2-Bromo-6-chloro-3-methoxybenzaldehyde is an organic compound with a complex structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 227.49 g/mol. The compound features a benzaldehyde functional group, which is known for its reactivity in various biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.49 g/mol |
| CAS Number | 2368909-40-2 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth at micromolar concentrations.
- Tested Bacteria:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values were found to be as low as 15 µg/mL against S. aureus and 30 µg/mL against E. coli .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Caspase activation leading to apoptosis |
| HeLa | 25 | Induction of oxidative stress |
In a comparative study, it was shown that the compound's activity was more potent than that of standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in metabolic pathways or modulate receptor activities, leading to altered cell functions.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cancer cells, contributing to oxidative stress and subsequent apoptosis.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
-
Case Study on Antimicrobial Efficacy :
- A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains.
- Results indicated a significant reduction in bacterial load in treated subjects compared to controls.
-
Case Study on Cancer Therapy :
- An experimental model using mice with induced tumors showed that administration of the compound resulted in a marked decrease in tumor size and improved survival rates.
Q & A
Q. Q1. What are the key considerations for synthesizing 2-bromo-6-chloro-3-methoxybenzaldehyde with high regioselectivity?
A1: Regioselectivity challenges arise from competing electrophilic substitution at the ortho, meta, and para positions of the benzaldehyde ring. To prioritize bromination and chlorination at the 2- and 6-positions, respectively:
- Use steric and electronic directing groups: The methoxy group at position 3 acts as an electron-donating group, directing electrophiles to the para position (position 6). Bromination can be achieved using FeBr₃ or AlBr₃ as Lewis acids under controlled temperatures (0–5°C) to minimize side reactions .
- Sequential halogenation: Chlorination via N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) after bromination ensures positional fidelity .
- Monitor intermediates via TLC or HPLC to confirm stepwise progression .
Advanced Synthesis: Contradictions in Reaction Pathways
Q. Q2. How can researchers resolve contradictions between predicted and observed regioselectivity in multi-halogenated benzaldehyde derivatives?
A2: Discrepancies often stem from solvent effects or competing reaction mechanisms. For example:
- Solvent polarity : Polar solvents (e.g., DMSO) may stabilize transition states favoring unexpected positions. Computational DFT studies (e.g., Gaussian) can model charge distribution and predict solvent impacts .
- Competing mechanisms : Radical pathways (e.g., light-induced halogenation) may override directing group effects. Use radical inhibitors (e.g., BHT) or perform reactions in dark conditions .
- Validation : Cross-validate results using X-ray crystallography to unambiguously confirm substituent positions .
Basic Analytical Characterization
Q. Q3. What analytical techniques are critical for confirming the purity and structure of this compound?
A3:
- NMR : ¹H and ¹³C NMR to verify substituent positions. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while methoxy protons resonate at δ 3.8–4.0 ppm .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Melting point : Compare experimental values (e.g., 60–62°C for analogous 4-bromo-2-fluorobenzaldehyde) with literature to detect impurities .
Advanced Crystallography & Structural Analysis
Q. Q4. How can researchers address challenges in crystallizing this compound for X-ray studies?
A4:
- Crystal twinning : Common in halogenated aromatics due to symmetry. Use SHELXL for twin refinement, applying HKLF5 data format to deconvolute overlapping reflections .
- Solvent selection : Screen low-boiling-point solvents (e.g., ethyl acetate/hexane) to promote slow evaporation and avoid disordered solvent molecules in the lattice .
- Temperature control : Crystallize at –20°C to enhance lattice stability .
Data Contradiction & Resolution
Q. Q5. How should researchers reconcile conflicting spectroscopic and computational data for this compound?
A5:
- NMR vs. DFT : If experimental ¹³C NMR shifts deviate from computed values (>2 ppm), re-examine solvent effects (e.g., chloroform vs. DMSO) in DFT calculations using COSMO solvation models .
- Mass spectrometry : High-resolution MS (HRMS) can resolve ambiguities in molecular ion fragmentation patterns caused by halogen isotopes (e.g., ⁷⁹Br vs. ⁸¹Br) .
Advanced Methodological Optimization
Q. Q6. What strategies improve yield in the final oxidation step to form the aldehyde group?
A6:
- Oxidizing agents : Use Dess-Martin periodinane for mild, selective oxidation of primary alcohols to aldehydes (yields >80%) .
- Protecting groups : Temporarily protect the aldehyde as an acetal during halogenation steps to prevent side reactions. Deprotect with aqueous HCl (1M) at room temperature .
- Catalyst optimization : Employ MnO₂ nanoparticles for heterogeneous catalysis, enabling easy recovery and reuse .
Stability & Storage
Q. Q7. How can degradation of this compound during storage be mitigated?
A7:
- Light sensitivity : Store in amber vials at –20°C under inert atmosphere (Ar/N₂).
- Moisture control : Add molecular sieves (3Å) to containers to prevent hydrolysis of the aldehyde group .
- Purity monitoring : Reassay via HPLC every 6 months; repurify using flash chromatography (silica gel, hexane/EtOAc gradient) if degradation exceeds 5% .
Computational Modeling for Reactivity Prediction
Q. Q8. How can computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
A8:
- Fukui indices : Calculate using Gaussian to identify electrophilic centers. The 2-bromo and 6-chloro positions typically show high electrophilicity, making them reactive toward SNAr .
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict activation energies and optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
